molecular formula C9H8F3NO3 B6316233 N-2-(Trifluoromethoxy)phenylcarbamic acid methyl ester CAS No. 1357626-11-9

N-2-(Trifluoromethoxy)phenylcarbamic acid methyl ester

Cat. No. B6316233
CAS RN: 1357626-11-9
M. Wt: 235.16 g/mol
InChI Key: CFWZUXHIIJJWBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-(Trifluoromethoxy)phenylcarbamic acid methyl ester, also known as TFPCAME, is a highly versatile compound with a wide range of applications in research, including drug design, molecular biology, and biochemistry. It has been studied extensively and is used in a variety of laboratory experiments, due to its unique properties. This article will provide an overview of TFPCAME, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

N-2-(Trifluoromethoxy)phenylcarbamic acid methyl ester acts as an inhibitor of certain enzymes, such as proteases and phosphatases. It binds to the active site of the enzyme, preventing it from carrying out its normal function. N-2-(Trifluoromethoxy)phenylcarbamic acid methyl ester also binds to other proteins, such as receptors and ion channels, and can be used to study the effects of small molecules on these proteins.
Biochemical and Physiological Effects
N-2-(Trifluoromethoxy)phenylcarbamic acid methyl ester has been shown to have a variety of biochemical and physiological effects. It can inhibit the activity of enzymes and other proteins, as well as modulate the activity of ion channels. Additionally, N-2-(Trifluoromethoxy)phenylcarbamic acid methyl ester has been shown to have anti-inflammatory and analgesic effects, as well as the ability to modulate the immune system.

Advantages and Limitations for Lab Experiments

N-2-(Trifluoromethoxy)phenylcarbamic acid methyl ester has several advantages for use in laboratory experiments. It is highly stable, has a low toxicity, and is relatively inexpensive. Additionally, it can be easily synthesized and is widely available. However, N-2-(Trifluoromethoxy)phenylcarbamic acid methyl ester also has some limitations. It is not very soluble in water, has a low solubility in organic solvents, and can be difficult to handle.

Future Directions

The use of N-2-(Trifluoromethoxy)phenylcarbamic acid methyl ester in research is expected to continue to grow in the future. Potential future applications include its use in the development of new drugs and therapies, as well as in the study of enzyme and protein function. Additionally, N-2-(Trifluoromethoxy)phenylcarbamic acid methyl ester may be used to study the effects of small molecules on cellular processes, such as cell proliferation and differentiation. Additionally, N-2-(Trifluoromethoxy)phenylcarbamic acid methyl ester may be used to study the effects of hormones, neurotransmitters, and other biochemical substances on the body. Finally, N-2-(Trifluoromethoxy)phenylcarbamic acid methyl ester may be used to study the effects of environmental toxins and pollutants on the body.

Synthesis Methods

N-2-(Trifluoromethoxy)phenylcarbamic acid methyl ester is synthesized via a Grignard reaction, which involves the addition of a Grignard reagent to a carbonyl compound. N-2-(Trifluoromethoxy)phenylcarbamic acid methyl ester is formed from the reaction of trifluoromethoxybenzene with methylmagnesium bromide. The reaction is generally conducted in anhydrous ether at 0-5°C and can be completed in a few hours.

Scientific Research Applications

N-2-(Trifluoromethoxy)phenylcarbamic acid methyl ester is widely used in scientific research, particularly in the fields of drug design and molecular biology. It is used to study the effects of small molecules on biological systems, as well as to develop new drugs and therapies. Additionally, N-2-(Trifluoromethoxy)phenylcarbamic acid methyl ester is used to study the effects of enzymes, hormones, and other biochemical substances on the body.

properties

IUPAC Name

methyl N-[2-(trifluoromethoxy)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-15-8(14)13-6-4-2-3-5-7(6)16-9(10,11)12/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWZUXHIIJJWBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=CC=C1OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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